molecular formula C24H40N2O2 B14304202 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide CAS No. 114170-94-4

4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide

Cat. No.: B14304202
CAS No.: 114170-94-4
M. Wt: 388.6 g/mol
InChI Key: KTIUQMHWSXWNBC-UHFFFAOYSA-N
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Description

4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an octyloxy group and a tetramethylpiperidinyl group attached to a benzamide core. Its molecular formula is C28H52N2O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide typically involves the reaction of 4-(octyloxy)benzoic acid with 2,2,6,6-tetramethylpiperidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the benzamide core .

Scientific Research Applications

4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide involves its interaction with specific molecular targets. The octyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is unique due to the presence of both the octyloxy and tetramethylpiperidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that may not be achievable with similar compounds .

Properties

CAS No.

114170-94-4

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

4-octoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C24H40N2O2/c1-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22(27)25-20-17-23(2,3)26-24(4,5)18-20/h12-15,20,26H,6-11,16-18H2,1-5H3,(H,25,27)

InChI Key

KTIUQMHWSXWNBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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